2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid typically involves the reaction of 2,5-dimethoxyphenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as the “click” reaction. The reaction proceeds as follows:
Formation of 2,5-Dimethoxyphenyl Azide: This is achieved by reacting 2,5-dimethoxyaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Click Reaction: The azide is reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Final Product Formation: The resulting triazole is then subjected to further reactions to introduce the propanoic acid moiety, typically through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit the activity of natural substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]acetic acid
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]butanoic acid
- **2-[4-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]propanoic acid
Uniqueness
2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of the triazole ring and the dimethoxyphenyl group also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-11(15-16-17)10-7-9(20-3)5-6-12(10)21-4/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFCYTYSJYMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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